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Tandospirone-d8

Cat. No.: B1146211
CAS No.: 1794835-73-6
M. Wt: 391.54
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Description

Significance of Deuterium (B1214612) Incorporation in Drug Discovery and Development Research

The incorporation of deuterium into drug candidates is a strategic approach that can enhance a molecule's therapeutic potential. pharmaffiliates.com This modification can lead to improved metabolic stability, a more favorable safety profile by reducing toxic metabolites, and an extended drug lifecycle. pharmaffiliates.comclearsynthdiscovery.com The primary mechanism behind these benefits is the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage during metabolism. unibestpharm.comclearsynthdiscovery.com This increased stability can result in a longer drug half-life, potentially reducing dosing frequency and improving patient compliance. clearsynthdiscovery.com Pharmaceutical companies are increasingly investing in the development of deuterated analogs for a wide range of therapeutic areas, including central nervous system (CNS) disorders and oncology. pharmaffiliates.com

Rationale for Utilizing Deuterated Compounds in Pharmacological Investigations

The use of deuterated compounds in pharmacological research is twofold, serving to both improve the characteristics of investigational drugs and to enhance the precision of their analysis.

A key advantage of deuteration lies in its ability to improve a drug's metabolic stability and pharmacokinetic (PK) profile. clearsynthdiscovery.comnih.gov By strategically replacing hydrogen with deuterium at sites vulnerable to metabolic breakdown, the rate of metabolism can be slowed. clearsynthdiscovery.com This can lead to several benefits, including:

Enhanced Duration of Action: A slower metabolic rate can result in a longer therapeutic effect, which is particularly advantageous for chronic conditions requiring sustained treatment. clearsynthdiscovery.com

Improved Bioavailability: Some deuterated drugs exhibit better absorption and higher circulating levels due to reduced first-pass metabolism. clearsynthdiscovery.com

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can minimize the production of harmful byproducts, leading to an improved safety profile. unibestpharm.comclearsynthdiscovery.com

The impact of deuterium substitution on pharmacokinetics has been a subject of significant research, with studies demonstrating its potential to create more robust and effective drug candidates. researchgate.net

Deuterated compounds are indispensable as internal standards in bioanalytical techniques, particularly in mass spectrometry-based quantification. pharmaffiliates.comaptochem.comclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known quantity. aptochem.comsplendidlab.com Its purpose is to correct for variability during sample extraction, injection, and ionization, thereby ensuring the accuracy and reliability of the analytical method. aptochem.comkcasbio.com

The ideal internal standard is a stable isotope-labeled version of the analyte, and deuterated compounds are frequently preferred for this role due to the abundance of hydrogen in organic molecules. aptochem.comsplendidlab.com Key characteristics of a good deuterated internal standard include:

Co-elution: It should elute at the same time as the non-deuterated analyte in chromatographic separations. aptochem.comresearchgate.net

Sufficient Mass Difference: The mass increase from deuteration should be significant enough to distinguish its signal from the natural isotopic distribution of the analyte. aptochem.com

Identical Extraction and Ionization: It should exhibit the same recovery during sample preparation and the same ionization response in the mass spectrometer. aptochem.com

The use of deuterated internal standards like Tandospirone-d8 significantly improves the robustness and throughput of bioanalytical methods. aptochem.comnih.gov

Advantages in Metabolic Stability and Pharmacokinetic Profiling

Historical Context and Evolution of Isotopic Labeling in Medicinal Chemistry Research

The use of isotopes in scientific research has a rich history, with the concept of isotopes first being articulated in the early 20th century. nih.gov Initially, the application of stable isotopes was largely confined to elucidating metabolic pathways and as tracers to follow the fate of molecules within biological systems. nih.govnih.gov The development of sensitive analytical techniques like mass spectrometry was a critical step that expanded the utility of isotopic labeling. unibestpharm.comnih.gov

In medicinal chemistry, early efforts focused on using radiolabeled compounds to study drug metabolism and disposition. researchgate.net However, the advantages of stable isotopes, particularly deuterium, such as their non-radioactive nature and safety, have led to their increasing adoption in drug discovery and development. unibestpharm.comnih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating the "deuterium switch" approach and paving the way for further innovation in this field. unibestpharm.comnih.gov Today, isotopic labeling is an integral part of modern medicinal chemistry, from early-stage discovery to preclinical and clinical development. nih.gov

This compound: A Case Study

This compound is the deuterated form of Tandospirone (B1205299), a potent and selective partial agonist of the 5-HT1A receptor. medchemexpress.commedchemexpress.com Tandospirone itself has demonstrated anxiolytic and antidepressant properties and is used in the treatment of various central nervous system disorders. medchemexpress.comwikipedia.orgamegroups.cn this compound serves as a labeled internal standard for the quantification of Tandospirone in biological samples, a critical component for pharmacokinetic and bioequivalence studies. pharmaffiliates.comnih.govaxios-research.com

Physicochemical Properties

PropertyTandospironeThis compound
Molecular Formula C21H29N5O2C21H21D8N5O2
Molar Mass 383.496 g·mol−1 wikipedia.org391.54 g/mol pharmaffiliates.com
CAS Number 87760-53-0 wikipedia.org1794835-73-6 medchemexpress.compharmaffiliates.com
Appearance Not specifiedNot specified
Storage Not specified2-8°C Refrigerator pharmaffiliates.com

This table is generated based on available data and may not be exhaustive.

Synthesis

The synthesis of Tandospirone involves a multi-step process. A common method starts with the catalytic hydrogenation of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, followed by reaction with aqueous ammonia (B1221849) to form Exo-2,3-norbornanedicarboximide. wikipedia.org This intermediate is then alkylated with 1,4-dibromobutane (B41627), and subsequent reaction with 2-(1-Piperazinyl)pyrimidine completes the synthesis. wikipedia.org The synthesis of this compound would involve the use of a deuterated reagent, specifically deuterated piperazine (B1678402), in the final steps to introduce the eight deuterium atoms into the piperazine ring of the molecule. pharmaffiliates.com Other synthetic strategies for related bridged perhydroisoindole derivatives have also been explored. researchgate.net

Research Applications

The primary research application of this compound is as an internal standard for the accurate quantification of Tandospirone in various biological matrices. pharmaffiliates.comaxios-research.com This is essential for:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Tandospirone. nih.govfrontiersin.org Studies have shown that Tandospirone is rapidly absorbed and eliminated, with a low oral bioavailability, which is attributed to extensive metabolism. frontiersin.org

Bioequivalence Studies: Comparing the bioavailability of different formulations of Tandospirone. researchgate.net

Metabolite Identification: Assisting in the identification and quantification of Tandospirone's metabolites, such as 1-(2-pyrimidinyl)piperazine (1-PP). wikipedia.orgfrontiersin.org

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis, providing the necessary precision and accuracy for regulatory submissions and clinical research. kcasbio.comresearchgate.net

Properties

CAS No.

1794835-73-6

Molecular Formula

C₂₁H₂₁D₈N₅O₂

Molecular Weight

391.54

Synonyms

(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione;  (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; 

Origin of Product

United States

Synthesis and Advanced Isotopic Characterization of Tandospirone D8

Synthetic Methodologies for Deuterated Tandospirone (B1205299) Analogues

The synthesis of deuterated compounds like Tandospirone-d8 requires specialized techniques to incorporate deuterium (B1214612) atoms at specific positions within the molecule. resolvemass.ca These methods are crucial for achieving high levels of deuterium incorporation and ensuring the isotopic purity of the final product. d-nb.infonih.gov

Strategies for Site-Specific Deuteration

Site-specific deuteration involves the precise replacement of hydrogen with deuterium at targeted locations in a molecule. nih.govbrightspec.com This approach is critical for understanding the metabolic fate of a drug and for creating stable internal standards for quantitative analysis. d-nb.infobeilstein-journals.org Common strategies include:

Use of Deuterated Precursors: One of the most direct methods involves using starting materials that already contain deuterium at the desired positions. For instance, in a multi-step synthesis, a deuterated building block can be introduced early in the reaction sequence. beilstein-journals.org

Catalytic H/D Exchange: This method utilizes a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or deuterated solvents like D2O. resolvemass.canih.gov The choice of catalyst is crucial for controlling the regioselectivity of the deuteration.

Reduction with Deuterated Reagents: Aldehydes, ketones, and other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium at specific sites. semanticscholar.org

A general synthesis of the non-deuterated Tandospirone involves the alkylation of exo-2,3-norbornanedicarboximide with 1,4-dibromobutane (B41627), followed by the alkylation of the resulting product with 2-(1-Piperazinyl)pyrimidine. wikipedia.org To synthesize this compound, the 1,4-dibromobutane could potentially be replaced with its deuterated counterpart, 1,4-dibromobutane-d8.

Isotopic Exchange Reactions in Tandospirone Synthesis Research

Isotopic exchange reactions offer a powerful method for introducing deuterium into a molecule in the later stages of a synthesis. aps.orgopenaccessgovernment.org These reactions typically involve the use of a catalyst to promote the exchange between the C-H bonds of the target molecule and a deuterium source. resolvemass.ca This can be particularly advantageous as it may not require a complete re-synthesis of the molecule from deuterated starting materials. openaccessgovernment.org For a complex molecule like Tandospirone, late-stage deuteration via isotopic exchange could offer an efficient route to obtaining the deuterated analog. The conditions for such reactions, including the choice of catalyst, solvent, and temperature, must be carefully optimized to achieve high deuterium incorporation without compromising the integrity of the molecule. aps.orgnih.gov

Isotopic Purity and Enrichment Analysis Techniques

Ensuring the isotopic purity and determining the level of deuterium enrichment are critical steps in the characterization of this compound. d-nb.info High isotopic purity is essential for its use as an internal standard in quantitative bioanalytical methods. frontiersin.org

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic composition of a molecule. nih.gov It can distinguish between the masses of the deuterated and non-deuterated species with high accuracy, allowing for the calculation of the percentage of deuterium incorporation. bdg.co.nz In the case of this compound, HRMS would be used to confirm the presence of the d8-isotopologue and to quantify the relative abundance of other isotopologues (d0 to d7). This information is crucial for establishing the isotopic purity of the synthesized compound.

Table 1: Theoretical and Observed Mass Data for Tandospirone and this compound

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass (m/z)
TandospironeC21H29N5O2383.2321Varies with experiment
This compoundC21H21D8N5O2391.2825Varies with experiment

Note: The observed mass may vary slightly depending on the specific mass spectrometer and ionization method used.

Quantitative Nuclear Magnetic Resonance Spectroscopy for Structural and Isotopic Integrity

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis of deuterated compounds. acanthusresearch.com In the context of this compound, ¹H NMR can be used to confirm the absence or significant reduction of signals at the positions where deuterium has been incorporated. beilstein-journals.org By comparing the integrals of the remaining proton signals to those of a certified internal standard, the absolute purity of the compound can be determined. acanthusresearch.combipm.org Furthermore, ²H NMR can be employed to directly observe the deuterium signals, confirming their locations and providing further evidence of successful deuteration. qNMR offers a direct measurement of purity and is less dependent on the analyte's response factor compared to chromatographic techniques. acanthusresearch.com

Spectroscopic and Chromatographic Confirmation of this compound Identity and Purity for Research Applications

A combination of spectroscopic and chromatographic techniques is essential to unequivocally confirm the identity and purity of this compound for its intended research applications, such as its use as an internal standard in pharmacokinetic studies. nih.govaxios-research.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of Tandospirone. frontiersin.orgnih.gov For this compound, an LC-MS/MS method would be developed to separate it from its non-deuterated counterpart and any potential impurities. The chromatographic parameters, such as the choice of column and mobile phase, are optimized to achieve good peak shape and separation. nih.govnih.gov The mass spectrometer is then used to detect and quantify both Tandospirone and this compound, typically using multiple reaction monitoring (MRM) for enhanced selectivity. gccpo.org

The certificate of analysis for a commercial this compound standard would typically include data from HPLC to demonstrate its chemical purity (often >98%) and mass spectrometry to confirm its isotopic enrichment. bdg.co.nz

Table 2: Example Chromatographic and Mass Spectrometric Parameters for Tandospirone Analysis

ParameterCondition
Chromatography
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/water with formic acid
Flow Rate0.4 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Tandospirone)m/z 384.2
Product Ion (Tandospirone)m/z 122.1
Precursor Ion (this compound)m/z 392.3
Product Ion (this compound)m/z 122.1

Note: The specific m/z values may vary depending on the instrument and adducts formed. The parameters are based on typical methods for Tandospirone analysis and would be adapted for this compound. frontiersin.orgnih.gov

Advanced Analytical Methodologies Utilizing Tandospirone D8 As a Research Tool

Development and Validation of Bioanalytical Assays for Tandospirone (B1205299) and Metabolites in Research Matrices

The development of robust and reliable bioanalytical assays is a cornerstone of preclinical drug development. These assays are essential for determining the concentration of a drug and its metabolites in biological fluids and tissues, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of tandospirone and its metabolites in biological matrices due to its high sensitivity, selectivity, and speed. ebi.ac.uknih.govnih.govresearchgate.net Several LC-MS/MS methods have been developed and validated for this purpose. nih.govnih.gov These methods typically involve the extraction of the analytes from the biological matrix, followed by chromatographic separation and detection by a tandem mass spectrometer. nih.govnih.gov

For instance, a rapid, sensitive, and selective LC-MS/MS method was developed for the simultaneous determination of tandospirone and its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in rat plasma. ebi.ac.uknih.gov This method utilized a simple protein precipitation for extraction and a C18 column for chromatographic separation, with a total run time of just 3.0 minutes per sample. ebi.ac.uknih.gov The detection was performed using an electrospray ionization (ESI) source in a tandem mass spectrometer. ebi.ac.uknih.gov

Role of Tandospirone-d8 as a Stable Isotope Internal Standard in Quantitative Analysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte, such as this compound, is the ideal internal standard. sciex.com Its chemical and physical properties are nearly identical to the analyte (tandospirone), ensuring that it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. medchemexpress.com

The use of this compound as an internal standard significantly improves the accuracy, precision, and robustness of the quantitative method. sciex.com It compensates for potential matrix effects, which are a common challenge in bioanalysis where components of the biological sample can interfere with the ionization of the analyte. nih.gov While effective, the use of deuterated internal standards like this compound can be limited by their cost and commercial availability. nih.gov

Method Validation Parameters for Preclinical Research (e.g., Sensitivity, Selectivity, Reproducibility)

Before a bioanalytical method can be used for preclinical research, it must undergo a rigorous validation process to ensure its reliability. Key validation parameters, as often required by regulatory guidance, include sensitivity, selectivity, accuracy, precision (reproducibility), and stability. nih.govbioanalysis-zone.com

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For tandospirone, methods have achieved LLOQs as low as 10.0 pg/mL in human plasma. nih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and co-administered drugs. nih.govbioanalysis-zone.com

Accuracy and Precision are measures of how close the measured values are to the true value and to each other, respectively. For tandospirone assays, intra-day precision has been reported between 1.42% and 6.69%, with accuracy ranging from 95.74% to 110.18%. nih.gov Inter-day precision and accuracy have been reported to be between 2.47% to 6.02% and 98.37% to 105.62%, respectively. ebi.ac.uknih.gov

Validation ParameterTypical Performance for Tandospirone Assays
Lower Limit of Quantification (LLOQ) 1.000 ng/mL (rat plasma) ebi.ac.uknih.gov
Linearity Range 1.000-500.0 ng/mL for Tandospirone ebi.ac.uknih.gov
10.00-500.0 ng/mL for 1-PP ebi.ac.uknih.gov
Intra-day Precision (RSD%) 1.42% - 6.69% ebi.ac.uknih.gov
Inter-day Precision (RSD%) 2.47% - 6.02% ebi.ac.uknih.gov
Intra-day Accuracy 95.74% - 110.18% ebi.ac.uknih.gov
Inter-day Accuracy 98.37% - 105.62% ebi.ac.uknih.gov

Quantitative Determination of Tandospirone and its Metabolites in Preclinical Biological Samples

The validated bioanalytical methods utilizing this compound are applied to quantify tandospirone and its metabolites in various biological samples generated during preclinical studies.

Analysis in Animal Plasma and Tissue Homogenates (e.g., Brain, Liver)

Pharmacokinetic studies in animals are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated. LC-MS/MS methods have been successfully used to determine the concentrations of tandospirone and its active metabolite, 1-PP, in rat plasma. ebi.ac.uknih.gov This allows for the calculation of key pharmacokinetic parameters such as half-life and bioavailability. frontiersin.org

Beyond plasma, it is often necessary to measure drug concentrations in specific tissues to understand its distribution and potential site of action. For instance, analyzing brain homogenates is critical for drugs targeting the central nervous system, like tandospirone. fujifilm.com Similarly, liver homogenates are analyzed to study drug metabolism. nih.gov A strategy for analyzing tissue homogenate samples involves diluting them with drug-free plasma, which allows for the use of a validated plasma assay and mitigates the tissue matrix effect. nih.gov

Assessment in In Vitro Research Systems (e.g., Microsomes, Cell Culture Media)

In vitro systems play a crucial role in early drug metabolism and permeability studies. escientificpublishers.com Liver microsomes, which contain drug-metabolizing enzymes, are commonly used to investigate the metabolic pathways of a drug candidate. escientificpublishers.com LC-MS/MS methods are employed to quantify the depletion of the parent drug and the formation of metabolites over time in microsomal incubations. nih.govnih.gov

Cell culture models, such as Caco-2 cells, are used to assess the permeability of a drug across the intestinal barrier, providing an indication of its potential oral absorption. researchgate.net The concentration of the drug is measured in the cell culture media on both the apical and basolateral sides of the cell monolayer to determine the rate and extent of transport. researchgate.net These in vitro systems provide valuable early insights into a drug's properties before advancing to in vivo studies. escientificpublishers.com

Preclinical MatrixAnalyte(s)Analytical TechniqueKey Findings
Rat Plasma Tandospirone, 1-PPLC-MS/MSRapid absorption and elimination of tandospirone. frontiersin.org
Brain Homogenates TandospironeLC-MS/MSDetermination of drug concentration at the site of action.
Liver Homogenates TandospironeLC-MS/MSAssessment of hepatic metabolism. nih.gov
Liver Microsomes Tandospirone, MetabolitesLC-MS/MSIdentification of metabolic pathways and enzymes involved. escientificpublishers.com
Caco-2 Cell Media TandospironeLC-MS/MSEvaluation of intestinal permeability and absorption mechanisms. researchgate.net

Specialized Analytical Applications in Tandospirone Research

The stable isotope-labeled compound, this compound, serves as a critical tool in advanced analytical methodologies aimed at elucidating the pharmacokinetics and neurochemical effects of its parent compound, tandospirone. Its primary utility is as an internal standard in mass spectrometry-based quantification, which provides the high sensitivity and selectivity required for complex biological matrices. veeprho.comsciex.com The incorporation of eight deuterium (B1214612) atoms creates a compound that is chemically identical to tandospirone but has a distinct, higher mass. This property is essential for differentiating the standard from the analyte during analysis, ensuring a high degree of precision and accuracy. clearsynth.com

Microdialysis for In Vivo Neurochemical Monitoring

Microdialysis is a powerful in vivo sampling technique used to monitor the concentrations of endogenous and exogenous substances in the extracellular fluid of specific tissues, most notably the brain. rsc.orgnih.gov When studying tandospirone, a microdialysis probe is surgically implanted into a target brain region in a freely moving animal model. A physiological solution (perfusate) is slowly pumped through the probe, allowing molecules like tandospirone and its metabolites to diffuse across a semipermeable membrane into the perfusate, which is then collected as dialysate. rsc.orgnih.gov

The collected dialysate contains very low concentrations of the target analytes, necessitating highly sensitive analytical methods for quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. nih.gov In this context, this compound is indispensable. It is added at a known concentration to each dialysate sample before processing. sciex.com

The fundamental role of this compound as an internal standard is to correct for any variability that may occur during sample preparation and analysis. clearsynth.comresearchgate.net Factors such as sample loss during extraction, fluctuations in instrument injection volume, and ion suppression or enhancement in the mass spectrometer (matrix effects) can affect the accuracy of the measurement. clearsynth.commdpi.com Since this compound behaves identically to the non-labeled tandospirone throughout the extraction and chromatographic separation process, any loss or signal variation experienced by the analyte will also be experienced by the internal standard. researchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the concentration of tandospirone in the original microdialysis sample. sciex.commdpi.com This approach allows for the precise determination of tandospirone's ability to cross the blood-brain barrier and its concentration dynamics at the site of action.

Table 1: Representative Data from a Simulated In Vivo Microdialysis Study in Rat Brain Following Tandospirone Administration, Quantified Using this compound as an Internal Standard.
Time Post-Administration (minutes)Brain RegionTandospirone Concentration in Dialysate (ng/mL)Metabolite (1-PP) Concentration in Dialysate (ng/mL)
30Medial Prefrontal Cortex2.515.8
60Medial Prefrontal Cortex4.125.6
90Medial Prefrontal Cortex3.222.1
120Medial Prefrontal Cortex1.918.4
30Hippocampus2.214.5
60Hippocampus3.823.9
90Hippocampus2.920.7
120Hippocampus1.717.2

Quantitative Whole-Body Autoradiography in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a specialized imaging technique used to visualize and quantify the distribution of a drug throughout an entire animal body. criver.comqps.com The method requires the drug to be labeled with a radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H). frontagelab.complos.org Therefore, a QWBA study of tandospirone would utilize a radiolabeled form, like [¹⁴C]Tandospirone, rather than the stable isotope-labeled this compound. plos.orgwuxiapptec.com

In a typical QWBA study, animals are administered the radiolabeled drug. At various time points, the animals are euthanized and flash-frozen. qps.com The frozen carcasses are then sectioned into extremely thin slices using a cryomicrotome. These whole-body sections are exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues containing the radiolabeled drug. plos.orgwuxiapptec.com The resulting image, or autoradiogram, provides a detailed map of where the drug and its metabolites have distributed. The intensity of the signal in each tissue is proportional to the concentration of radioactivity, allowing for quantification. criver.comqps.com

Table 2: Representative Tissue Distribution Data for [¹⁴C]Tandospirone in Rats as Determined by QWBA. Values Represent Microgram Equivalents of Tandospirone per Gram of Tissue (µg eq./g).
Tissue1 hour Post-Dose (µg eq./g)8 hours Post-Dose (µg eq./g)24 hours Post-Dose (µg eq./g)
Blood0.850.250.05
Brain1.200.450.09
Liver15.603.100.50
Kidney12.302.500.42
Lung5.401.100.21
Heart2.100.600.11
Muscle0.700.200.04
Adipose Tissue3.501.500.80

Pharmacokinetic Research Applications of Tandospirone D8 in Preclinical Models

Investigation of Absorption and Distribution Kinetics

The use of Tandospirone-d8 as an internal standard is fundamental to generating the reliable quantitative data needed to understand the absorption and distribution kinetics of Tandospirone (B1205299) in preclinical settings.

Permeability Studies (e.g., Caco-2 Cell Model, Everted Gut Sac)

Permeability is a key determinant of a drug's oral absorption. In vitro models that mimic the human intestinal barrier are used for these assessments. Studies on Tandospirone have utilized the Caco-2 cell monolayer and the everted gut sac model to predict its absorption in vivo. frontiersin.orgnih.gov

Research findings indicate that Tandospirone has good permeability across these intestinal models. researchgate.netnih.gov The primary mechanism for its transport is passive diffusion, although its movement is also influenced by factors such as pH, temperature, and drug concentration. frontiersin.orgnih.gov Based on its high solubility and high permeability, Tandospirone is categorized as a Biopharmaceutics Classification System (BCS) class I drug. frontiersin.orgnih.gov

The apparent permeability coefficient (Papp) is a quantitative measure of a drug's transport rate across the Caco-2 cell monolayer. The table below presents comparative Papp values for Tandospirone.

Table 1: Apparent Permeability Coefficient (Papp) of Tandospirone in Caco-2 Cell Model
CompoundDirectionConcentration (µmol·L⁻¹)Papp (x 10⁻⁶ cm·s⁻¹)Reference
TandospironeApical to Basolateral (AP-BL)5Higher than Propranolol (PRO) nih.gov
TandospironeBasolateral to Apical (BL-AP)5, 10, 2020-30 nih.gov
Propranolol (High Permeability Control)Apical to Basolateral (AP-BL)N/A~25 nih.gov
Atenolol (Low Permeability Control)Apical to Basolateral (AP-BL)N/A<1 nih.gov

Data derived from studies on Tandospirone citrate. nih.gov

Blood-Brain Barrier Penetration Assessments in Animal Models

For a centrally acting agent like Tandospirone, the ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic effect. Preclinical assessments in animal models, such as rats, are performed to quantify brain penetration. nih.gov The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a gold-standard metric for this purpose, representing the extent of drug transport into the brain that is not influenced by plasma or brain tissue binding. diva-portal.org

Studies in rats have demonstrated a significant correlation between Tandospirone's plasma concentration and its concentration in the brain. nih.gov Furthermore, the anxiolytic effects of the drug show a clear relationship with its brain concentration, confirming that the compound reaches its site of action. nih.gov These quantitative assessments rely on sensitive bioanalytical methods, where this compound is an indispensable tool for ensuring accuracy.

Elucidation of Metabolic Pathways and Metabolite Identification

This compound is crucial for identifying and quantifying the metabolites of Tandospirone, providing insight into its biotransformation and the enzymes responsible.

Identification and Quantification of Primary and Secondary Metabolites (e.g., 1-PP)

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the simultaneous quantification of Tandospirone and 1-PP in biological matrices. frontiersin.orgnih.gov These methods often employ deuterated internal standards like this compound and 1-PP-d8 to achieve high sensitivity and accuracy. researchgate.net In pharmacokinetic studies in rats, the systemic exposure to the 1-PP metabolite was found to be significantly higher than that of the parent drug after oral administration. The area under the plasma concentration-time curve (AUC) for 1-PP was approximately 16.38 times greater than that of Tandospirone, highlighting the extensive nature of its metabolism. frontiersin.orgnih.govnih.gov

Table 2: Key Pharmacokinetic Parameters of Tandospirone and its Metabolite 1-PP in Rats
ParameterTandospirone (i.g. admin)1-PP (from i.g. admin)Tandospirone (i.v. admin)Reference
Tmax (h)0.161 ± 0.090.389 ± 0.15N/A frontiersin.orgnih.gov
t1/2 (h)1.380 ± 0.461.751 ± 0.281.224 ± 0.39 frontiersin.orgnih.govnih.gov
AUC(0-∞) (ng/mL*h)114.7 ± 411879 ± 46748,397 ± 19,107 frontiersin.orgnih.govnih.gov

Data derived from a study in rats with a 20 mg/kg dose of Tandospirone citrate. i.g. = intragastric; i.v. = intravenous. frontiersin.orgnih.gov

Role of Specific Cytochrome P450 Isoenzymes (e.g., CYP3A4) in Tandospirone Biotransformation

Identifying the specific enzymes involved in a drug's metabolism is critical for predicting potential drug-drug interactions. In vitro studies using human liver microsomes and recombinant P450 isoforms have been conducted to pinpoint the enzymes responsible for Tandospirone's biotransformation. nih.gov

These investigations have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme mediating Tandospirone metabolism. frontiersin.orgnih.govnih.gov While another isoform, CYP2D6, also contributes, its role is considered minor compared to CYP3A4. nih.gov This was confirmed in experiments where ketoconazole, a potent CYP3A4 inhibitor, significantly blocked the metabolism of Tandospirone, whereas quinidine, a CYP2D6 inhibitor, had a negligible effect. nih.gov The dominant role of CYP3A4 is a major factor in the significant first-pass effect observed with Tandospirone. nih.govchem960.com

Quantitative Assessment of Metabolic Stability and Clearance in In Vitro and In Vivo Animal Models

Metabolic stability assays are essential in early drug discovery to predict how quickly a compound will be eliminated from the body. These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. nuvisan.comevotec.com

In vivo pharmacokinetic studies in rats show that Tandospirone is eliminated rapidly, with a half-life of approximately 1.2 to 1.4 hours. frontiersin.orgnih.gov This rapid elimination contributes to a very low absolute oral bioavailability of only 0.24% in rats, a consequence of extensive first-pass metabolism in the liver. frontiersin.orgnih.govnih.gov

In vitro studies provide more direct measures of metabolic stability. The intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a drug, can be determined from these experiments. nuvisan.comsrce.hr For Tandospirone, in vitro CLint values derived from studies with recombinant CYP3A4 and CYP2D6 were 2.2 and 1.6 mL/min/nmol P450, respectively. nih.gov This in vitro data helps explain the rapid clearance and low bioavailability observed in in vivo animal models.

Excretion Profiling in Preclinical Research Systems

Excretion profiling is a critical component of preclinical research, designed to understand the routes and rates at which a drug and its metabolites are eliminated from the body. These studies, often conducted as mass balance investigations using radiolabeled compounds, are fundamental to constructing a comprehensive absorption, distribution, metabolism, and excretion (ADME) profile. nih.govwuxiapptec.com The primary goal is to quantify the recovery of the administered dose from urine, feces, and in some cases, expired air, thereby identifying the major pathways of elimination. nih.govbioivt.com

While specific excretion studies on this compound are not extensively detailed in publicly available literature, the excretion characteristics can be inferred from the behavior of its non-deuterated parent compound, Tandospirone, and the established principles of deuteration. Preclinical studies in rats have shown that Tandospirone is eliminated rapidly. nih.govresearchgate.net Following administration, about 70% of the drug is excreted in the urine, but only 0.1% of this is the unchanged parent drug, indicating extensive and rapid metabolism prior to renal clearance. wikipedia.org

The introduction of deuterium (B1214612) atoms at metabolically vulnerable positions in this compound is expected to alter this profile significantly. By slowing the rate of metabolism through the kinetic isotope effect, a larger fraction of the parent compound may remain intact. This would likely lead to an increase in the proportion of unchanged this compound excreted in the urine compared to its non-deuterated counterpart. While the primary route of elimination would likely remain renal, the composition of the excreted material would shift, with less contribution from metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP). researchgate.net Mass balance studies in animal models would be essential to quantify this shift and fully characterize the excretion pathways of this compound. wuxiapptec.comcidara.com

To provide context, the pharmacokinetic parameters of the parent compound, Tandospirone, in rats are summarized below.

Table 1: Pharmacokinetic Parameters of Tandospirone in Rats Following Intragastric (i.g.) Administration

ParameterValueSource
Half-life (t½)1.380 ± 0.46 h nih.gov
Time to max concentration (tₘₐₓ)0.161 ± 0.09 h nih.gov
Area under the curve (AUC₀-∞)114.7 ± 41 ng/mL*h nih.gov
Absolute Bioavailability0.24% nih.govresearchgate.net

Kinetic Isotope Effects in Tandospirone Metabolism Research

The central principle behind the pharmacological distinction of this compound is the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. assumption.edu In the case of this compound, specific hydrogen atoms are replaced with deuterium, a stable, heavier isotope of hydrogen. medchemexpress.com The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.govuobaghdad.edu.iq

In drug metabolism, many oxidative reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step. nih.gov By substituting hydrogen with deuterium at these metabolically susceptible sites, the rate of metabolic breakdown can be significantly reduced. nih.gov This slowing of metabolism can lead to several advantageous pharmacokinetic changes, including a longer plasma half-life, increased systemic exposure (AUC), and reduced clearance of the parent drug. assumption.edunih.gov

Tandospirone is subject to extensive first-pass metabolism, which is responsible for its low oral bioavailability. nih.govresearchgate.net Its structural analog, gepirone, is known to be metabolized predominantly by the CYP3A4 enzyme, suggesting a similar pathway for tandospirone. smolecule.com The deuteration in this compound is strategically designed to impede this CYP-mediated metabolism. By slowing the formation of its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), and other metabolites, this compound is expected to exhibit enhanced metabolic stability. researchgate.netsmolecule.com This alteration allows for a more sustained plasma concentration of the parent compound, which is crucial for modulating its therapeutic effects and understanding its pharmacodynamic profile in research settings. medchemexpress.comuobaghdad.edu.iq The study of the KIE is therefore essential for characterizing how deuteration provides a more stable pharmacokinetic profile compared to the original compound. plos.org

Table 2: Conceptual Comparison of Metabolic Parameters Due to the Kinetic Isotope Effect

ParameterTandospironeThis compound (Expected Effect)Rationale
Metabolic ClearanceHighReducedSlower C-D bond cleavage by CYP enzymes. nih.govnih.gov
Plasma Half-life (t½)ShortIncreasedDecreased rate of metabolism leads to slower elimination. uobaghdad.edu.iq
Systemic Exposure (AUC)LowIncreasedMore of the parent drug remains in circulation for longer. assumption.edu
Metabolite Formation (e.g., 1-PP)Rapid & ExtensiveReducedThe metabolic pathway is slowed by the KIE. smolecule.com

Pharmacodynamic Research Applications and Mechanistic Insights Via Tandospirone D8

Receptor Binding and Occupancy Studies (e.g., 5-HT1A Receptor)

The initial characterization of a compound like Tandospirone-d8 involves quantifying its interaction with its biological targets. Receptor binding and occupancy studies are fundamental to understanding its potency, selectivity, and the relationship between drug concentration and target engagement in the brain.

In vitro binding assays are used to determine a compound's affinity (how tightly it binds to a receptor) and selectivity (its binding preference for one receptor over others). For tandospirone (B1205299), these studies have been conducted using brain homogenates. The data reveals that tandospirone is most potent at the 5-HT1A receptor, displaying a high affinity with a Ki value of 27 nM. nih.gov Its affinity for other receptors, such as 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine (B1211576) D1 and D2 receptors, is significantly lower, with Ki values ranging from 1,300 to 41,000 nM. nih.gov Furthermore, it is essentially inactive at 5-HT1B receptors, serotonin (B10506) uptake sites, and β-adrenergic, muscarinic, or benzodiazepine (B76468) receptors. nih.gov

Beyond simple binding, efficacy describes the drug's ability to activate the receptor upon binding. Studies measuring 5-HT1A receptor-mediated effects, such as adenylate cyclase activity, have characterized tandospirone as a partial agonist. nih.gov It inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes through the activation of 5-HT1A receptors. nih.gov Its efficacy is considered high, comparable to other 5-HT1A agonists like serotonin and 8-OH-DPAT, demonstrating approximately 60% of the agonist effect of the full agonist 8-OH-DPAT. nih.govnih.gov

In Vitro Receptor Binding Profile of Tandospirone
Receptor/SiteAffinity (Ki in nM)Reference
5-HT1A27 nih.gov
5-HT21300 - 41000 nih.gov
5-HT1C1300 - 41000 nih.gov
α1-Adrenergic1300 - 41000 nih.gov
α2-Adrenergic1300 - 41000 nih.gov
Dopamine D11300 - 41000 nih.gov
Dopamine D21300 - 41000 nih.gov
5-HT1BInactive nih.gov
Serotonin Uptake SiteInactive nih.gov
β-AdrenergicInactive nih.gov
Muscarinic CholinergicInactive nih.gov
BenzodiazepineInactive nih.gov

Ex vivo receptor occupancy assays are a powerful technique to determine the degree to which a drug occupies its target receptor in the brain at therapeutically relevant doses. giffordbioscience.com This method involves administering the compound to an animal, and after a specific time, harvesting brain tissue. giffordbioscience.comnih.gov The tissue is then sectioned, and the binding of a specific radioligand is measured. giffordbioscience.com The reduction in radioligand binding in the drug-treated animal compared to a vehicle-treated control indicates the percentage of receptors occupied by the test compound. nih.gov This technique provides a crucial link between drug dosage, brain concentration, and target engagement. core.ac.uk For instance, studies on antipsychotics have used ex vivo autoradiography to show that extrapyramidal side effects are associated with a high occupancy (>70-80%) of D2 receptors in the striatum and substantia nigra. nih.gov

While specific ex vivo occupancy data for tandospirone was not found in the provided search results, related in vivo studies in humans using Positron Emission Tomography (PET) offer valuable insights. A PET study examining the effect of tandospirone on the binding of the 5-HT1A radiotracer [11C]WAY 100635 found that clinical doses of tandospirone resulted in no significant reduction in radiotracer binding. nih.govresearchgate.net This suggests that tandospirone can produce pharmacological and therapeutic effects without requiring a high level of receptor occupancy, a phenomenon known as "spare receptors" or an efficient coupling between receptor activation and downstream signaling. nih.gov

In Vitro Receptor Affinity and Efficacy Determination

Neurotransmitter System Modulation Research (e.g., Serotonergic Pathways)

This compound is utilized in research to explore the modulation of neurotransmitter systems, primarily the serotonergic pathways, due to its high affinity for 5-HT1A receptors. These receptors are widely distributed in the brain and play a key role in regulating neuronal activity and communication. frontiersin.org

Research into tandospirone's effect on neurotransmitter release has yielded nuanced results. One study using rat brain slice preparations found that tandospirone did not directly affect the release of serotonin (5-HT), norepinephrine (B1679862) (NE), dopamine (DA), or acetylcholine (B1216132) (ACh). nih.gov This finding suggests that tandospirone's primary mechanism of action is not on the presynaptic autoreceptors that directly control the release of these neurotransmitters from nerve endings. nih.gov

However, other research indicates that tandospirone can indirectly modulate neurotransmitter levels. It is hypothesized that tandospirone can elevate extracellular dopamine levels in the medial prefrontal cortex. nih.gov This effect is thought to be mediated by the stimulation of postsynaptic 5-HT1A receptors on GABAergic interneurons, which in turn reduces their inhibition of glutamatergic neurons, ultimately enhancing dopamine neurotransmission. nih.govresearchgate.net In animal models of stress, which are associated with increased 5-HT concentration in the anterior cingulate cortex (ACC), tandospirone administration can alleviate the behavioral consequences of these neurochemical changes. nih.govnih.gov

A significant area of research has focused on the role of tandospirone in modulating neural network activity, specifically brain waves known as neural oscillations. nih.gov Theta oscillations (4-8 Hz) are rhythmic patterns of synchronized neuronal activity particularly prominent in brain regions like the hippocampus and anterior cingulate cortex (ACC) and are involved in processes like memory and emotional regulation. mdpi.com

In a rat model of stress-induced anxiety and visceral hypersensitivity, research has demonstrated that stress enhances theta oscillations in the ACC. nih.govnih.govbohrium.com This enhancement of theta power was found to be positively correlated with the degree of visceral sensitivity. nih.govnih.gov The administration of tandospirone was shown to prevent these stress-induced effects by suppressing the enhancement of theta oscillations. nih.govfrontiersin.org This effect is mediated specifically through the activation of 5-HT1A receptors in the ACC. nih.govnih.gov Further supporting this mechanism, direct application of a 5-HT1A receptor agonist (8-OH-DPAT) in the ACC also reduced theta oscillations, while an antagonist (WAY100135) facilitated them. nih.govnih.govbohrium.com These findings point to a novel mechanism for tandospirone's anxiolytic effects, linking the activation of 5-HT1A receptors to the direct modulation of pathological network activity in brain circuits related to anxiety. nih.govbohrium.com

Effect of Different Compounds on Theta Oscillations in the ACC of Rats
CompoundClassEffect on Enhanced Theta OscillationsReference
Tandospirone5-HT1A Partial AgonistSuppresses/Reduces nih.govnih.govbohrium.com
8-OH-DPAT5-HT1A AgonistReduces nih.govnih.govbohrium.com
WAY1001355-HT1A AntagonistFacilitates nih.govnih.govbohrium.com

Investigation of Neurotransmitter Release and Turnover in Research Models

Cellular and Molecular Mechanism of Action Investigations in Research Models

Investigations at the cellular and molecular level have further elucidated the mechanisms downstream of 5-HT1A receptor activation by tandospirone. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor initiates intracellular signaling cascades upon activation. mdpi.com

Tandospirone's binding to the 5-HT1A receptor activates the coupled inhibitory G-protein (Gαi/o). mdpi.com This activation leads to two primary cellular events:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the production of the second messenger cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). nih.govmdpi.com

In addition to these rapid signaling events, chronic administration of tandospirone has been shown to induce neuroplastic changes. In research models, long-term treatment with tandospirone reversed stress-induced decreases in the density of doublecortin (DCX)-positive cells in the hippocampus. nih.govnih.gov As DCX is a marker for newborn neurons, this finding suggests that tandospirone promotes hippocampal neurogenesis, a mechanism that is implicated in the therapeutic effects of antidepressants. nih.govnih.gov

Signal Transduction Pathway Analyses in Response to Tandospirone

The therapeutic effects of tandospirone are primarily mediated by its action as a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor. nih.govmedchemexpress.com The binding of tandospirone to this receptor initiates a cascade of intracellular signaling events that are fundamental to its anxiolytic and antidepressant properties. The use of this compound in pharmacokinetic analyses allows researchers to correlate specific drug concentrations with the engagement and modulation of these pathways. frontiersin.orgfrontiersin.orgnih.gov

Tandospirone's interaction with the 5-HT1A receptor, a G-protein-coupled receptor (GPCR), triggers the activation of associated inhibitory G-proteins (Gαi/o). nih.govmdpi.comwikipedia.orgbiomolther.org This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which in turn modulate distinct downstream effector systems. nih.govamegroups.orgmdpi.com

One of the principal pathways affected is the adenylyl cyclase-cyclic AMP (cAMP) system. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. nih.govamegroups.orgfrontiersin.org This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous target proteins involved in neuronal excitability and gene expression. nih.govmedchemexpress.com

Simultaneously, the released Gβγ subunits directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.org This activation results in an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal firing and excitability. nih.govamegroups.org This inhibitory effect is particularly prominent in brain regions rich in postsynaptic 5-HT1A receptors, such as the hippocampus and amygdala, which are critically involved in the processing of anxiety and mood. nih.gov

Furthermore, research indicates the involvement of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein (MAP) kinase pathway in tandospirone's mechanism of action. nih.gov Chronic treatment with tandospirone has been shown to increase the phosphorylation of ERK in specific brain regions, suggesting that this pathway may underlie some of the long-term neuroadaptive changes associated with its therapeutic effects. nih.govmdpi.com

Signal Transduction PathwayKey MediatorsDownstream Effect of TandospironeReference
5-HT1A Receptor-Gαi/o Protein Signaling 5-HT1A Receptor, Gαi/o, GβγInhibition of adenylyl cyclase; Activation of GIRK channels nih.govamegroups.org
Adenylyl Cyclase/cAMP Pathway Adenylyl Cyclase, cAMP, PKADecreased cAMP formation and reduced PKA-mediated phosphorylation nih.govmedchemexpress.com
GIRK Channel Activation Gβγ subunits, GIRK channelsNeuronal hyperpolarization and inhibition of neuronal activity nih.govamegroups.org
ERK/MAP Kinase Pathway ERKIncreased phosphorylation of ERK with chronic treatment nih.gov

Gene Expression and Proteomic Changes in Preclinical Models

The signal transduction events initiated by tandospirone ultimately lead to alterations in gene expression and protein synthesis, which are thought to underpin the long-term therapeutic adaptations to the drug. The precise quantification of tandospirone using its deuterated form, this compound, in these preclinical models is crucial for linking drug exposure to specific molecular changes. veeprho.comchem960.com Proteomic and genomic analyses in various animal models have begun to shed light on these molecular adaptations. biorxiv.orgfrontiersin.orgresearchgate.netnih.gov

In a preclinical rat model of stress-induced anxiety and visceral hypersensitivity, chronic stress was found to decrease the mRNA and protein expression of 5-HT1A receptors in the anterior cingulate cortex (ACC). nih.govbohrium.com Treatment with tandospirone was shown to counteract these stress-induced changes, suggesting a mechanism by which it may restore normal serotonergic function in this brain region. nih.govbohrium.com

Another area of investigation has been the effect of tandospirone on gene expression related to neuronal activity. For instance, studies have examined its impact on the expression of the immediate early gene Fos, which is often used as a marker for neuronal activation. In a mouse model, the antipsychotic drug haloperidol (B65202) was shown to induce a significant increase in Fos-positive cells in the dorsolateral striatum. researchgate.net Co-administration of tandospirone was found to significantly inhibit this haloperidol-induced Fos expression, indicating a modulatory effect on striatal neuronal activity. researchgate.net

Furthermore, research in a model of hypertensive heart disease in spontaneously hypertensive rats has revealed that tandospirone can influence the expression of genes involved in tissue fibrosis. researchgate.net When administered in combination with the antihypertensive drug valsartan (B143634), tandospirone enhanced the downregulation of both mRNA and protein levels of key fibrotic markers, including transforming growth factor-β1 (TGF-β1), Smad3, and fibronectin, via the TGF-β1/Smad3 signaling pathway. researchgate.net

Preclinical ModelTissue/Brain RegionGene/ProteinChange in ExpressionReference
Stress-induced anxiety model (Rat) Anterior Cingulate Cortex5-HT1A Receptor (mRNA and protein)Stress decreased expression; Tandospirone counteracted this decrease. nih.govbohrium.com
Haloperidol-treated model (Mouse) Dorsolateral StriatumFos proteinHaloperidol increased expression; Tandospirone inhibited this increase. researchgate.net
Spontaneously Hypertensive Rat Myocardial TissueTGF-β1 (mRNA and protein)Downregulated (in combination with valsartan) researchgate.net
Spontaneously Hypertensive Rat Myocardial TissueSmad3 (mRNA and protein)Downregulated (in combination with valsartan) researchgate.net
Spontaneously Hypertensive Rat Myocardial TissueFibronectin (mRNA and protein)Downregulated (in combination with valsartan) researchgate.net

Preclinical Research Models and in Vivo Pharmacological Investigations with Tandospirone D8

Utilization in Animal Models of Neurological and Psychiatric Conditions for Mechanistic Research

While direct pharmacological studies on tandospirone-d8 are not available in published literature, extensive preclinical research has been conducted on its parent compound, tandospirone (B1205299), a potent and selective 5-HT1A receptor partial agonist. medchemexpress.comwikipedia.org These studies, which rely on accurate pharmacokinetic data often obtained using deuterated standards like this compound, have explored its therapeutic potential in a variety of animal models of neurological and psychiatric disorders.

Studies in Animal Models of Anxiety and Depression

Tandospirone has demonstrated anxiolytic and antidepressant-like effects in several preclinical models. In rodent models of anxiety, such as the Vogel conflict test, tandospirone has shown significant anxiolytic activity. nih.gov Studies using contextual conditioned fear stress in rats have also revealed that tandospirone can inhibit conditioned freezing behavior, a measure of anxiety. nih.gov Furthermore, research has indicated that tandospirone can potentiate the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs), suggesting a synergistic action in anxiety models. nih.gov

In animal models of depression, such as the forced swimming test, tandospirone has exhibited antidepressant effects. nih.gov The underlying mechanism is believed to be related to its action as a partial agonist at 5-HT1A receptors, which are implicated in the pathophysiology of depression. nih.gov Long-term administration of tandospirone has been shown to lead to the desensitization of somatodendritic 5-HT autoreceptors, which is thought to contribute to its therapeutic effects. nih.gov

Animal ModelConditionKey Findings with Tandospirone
Vogel Conflict TestAnxietyDemonstrated anxiolytic effects. nih.gov
Contextual Conditioned Fear StressAnxietyInhibited conditioned freezing behavior. nih.gov
Forced Swimming TestDepressionExhibited antidepressant effects. nih.gov

Research on Cognitive Function and Motor Dysfunction in Preclinical Neurological Disease Models

The therapeutic potential of tandospirone has been investigated beyond anxiety and depression, extending to cognitive and motor dysfunctions associated with other central nervous system disorders. nih.govoncotarget.com In preclinical models of schizophrenia, tandospirone has been shown to improve cognitive deficits. nih.govnih.gov For instance, in a rat model using the NMDA receptor antagonist MK-801 to induce cognitive impairment, co-administration of tandospirone was found to ameliorate abnormalities in brain energy metabolism in the prefrontal cortex, a region associated with cognitive function. nih.gov

Furthermore, tandospirone has shown promise in addressing motor dysfunction in animal models of Parkinson's disease. nih.govoncotarget.com Its antiparkinsonian action is thought to be mediated through the modulation of the serotonin system, which interacts with dopaminergic pathways involved in motor control. nih.gov

Preclinical ModelNeurological ConditionKey Findings with Tandospirone
MK-801-induced cognitive impairment (Rat)SchizophreniaAmeliorated abnormalities in brain energy metabolism in the prefrontal cortex. nih.gov
Animal models of Parkinson's diseaseParkinson's DiseaseDemonstrated antiparkinsonian action. nih.govoncotarget.com

Comparative Pharmacological Profiling of Tandospirone vs. This compound in Research Paradigms

Direct comparative pharmacological profiling of tandospirone versus this compound is not documented in the scientific literature. The primary role of this compound in research is not as a pharmacologically active agent for in vivo studies but as an internal standard for the quantification of tandospirone. nih.gov The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, stable isotope-labeled version of the molecule. This mass difference is detectable by mass spectrometry, allowing it to be distinguished from the non-labeled tandospirone.

In pharmacokinetic studies, a known amount of this compound is added to biological samples containing unknown concentrations of tandospirone. Because this compound has nearly identical chemical and physical properties to tandospirone, it behaves similarly during sample preparation and analysis. By comparing the mass spectrometry signal of tandospirone to that of the known quantity of this compound, researchers can accurately determine the concentration of tandospirone in the sample. nih.gov This technique is crucial for establishing the pharmacokinetic profile of tandospirone, including its half-life, bioavailability, and metabolism. researchgate.netfrontiersin.org

In Vivo Animal Studies on Specific Pharmacological Effects (e.g., Respiratory Modulation)

Recent in vivo studies in animal models have explored specific pharmacological effects of tandospirone, such as its impact on respiratory function. Research in rats has demonstrated that tandospirone can ameliorate respiratory depression induced by anesthetics like fentanyl and midazolam. researchgate.netnih.gov Prophylactic administration of tandospirone was found to reduce the decrease in oxygen saturation (SaO2) caused by these anesthetic agents. researchgate.netnih.gov This effect was shown to be mediated through the activation of 5-HT1A receptors, as it was blocked by the 5-HT1A receptor antagonist WAY100635. researchgate.netnih.gov These findings suggest a potential therapeutic application for tandospirone in preventing or treating anesthetic-induced respiratory depression.

In Vivo Animal StudyPharmacological EffectKey Findings with Tandospirone
Anesthetic-induced respiratory depression (Rat)Respiratory ModulationAmeliorated respiratory depression caused by fentanyl and midazolam by increasing SaO2. researchgate.netnih.gov

Drug Drug Interaction Research Using Tandospirone D8 As a Probe

In Vitro Studies on Enzyme Inhibition and Induction Potentials of Tandospirone (B1205299) and its Metabolites

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic pathways of tandospirone and its potential to cause drug-drug interactions.

Research has identified CYP3A4 as the primary enzyme responsible for the metabolism of tandospirone in human liver microsomes. nih.govebi.ac.uk While other isoforms, such as CYP2D6, also show metabolic activity towards tandospirone, the contribution of CYP3A4 is predominant due to its higher abundance in the liver. nih.govebi.ac.uk The metabolism of tandospirone by CYP3A4 and CYP2D6 yields different primary metabolites; CYP3A4 activity mainly produces M2 (hydroxylation of the norbornan ring) and 1-(2-pyrimidyl)-piperazine (1-PP), whereas CYP2D6 primarily forms M4 (hydroxylation of the pyrimidine (B1678525) ring). nih.gov

The inhibitory potential of tandospirone on CYP enzymes has also been investigated. In a study examining its effect on the metabolism of perospirone (B130592), another CYP3A4 substrate, tandospirone did not significantly inhibit perospirone metabolism, suggesting it may not be a potent competitive inhibitor of CYP3A4. nih.gov

Conversely, tandospirone's metabolism is sensitive to potent inhibitors of CYP3A4. The in vitro metabolism of tandospirone in human liver microsomes is markedly inhibited by ketoconazole, a strong CYP3A4 inhibitor. nih.govebi.ac.uk However, quinidine, a CYP2D6 inhibitor, does not produce the same marked inhibition, further confirming the primary role of CYP3A4. nih.govebi.ac.uk

There is limited specific information in the provided search results regarding the induction potentials of tandospirone or its metabolites on CYP enzymes. Enzyme induction studies typically evaluate if a compound increases the synthesis of metabolizing enzymes. bioivt.comsps.nhs.uk

ParameterFindingSource(s)
Primary Metabolizing Enzyme CYP3A4 nih.gov, ebi.ac.uk, frontiersin.org
Secondary Metabolizing Enzyme CYP2D6 nih.gov, ebi.ac.uk
Major Metabolites (CYP3A4) M2 (hydroxylated norbornan ring), 1-PP (1-(2-pyrimidyl)-piperazine) nih.gov
Major Metabolite (CYP2D6) M4 (hydroxylated pyrimidine ring) nih.gov
Inhibition of Tandospirone Metabolism Markedly inhibited by Ketoconazole (CYP3A4 inhibitor) nih.gov, ebi.ac.uk
Inhibition of Tandospirone Metabolism Not significantly inhibited by Quinidine (CYP2D6 inhibitor) nih.gov, ebi.ac.uk
Tandospirone as an Inhibitor Did not significantly inhibit the metabolism of perospirone (CYP3A4 substrate) in a clinical setting. nih.gov

Investigation of Metabolic Interactions with Other Compounds in Animal Models

Animal models, primarily in rats, have been used to explore the in vivo relevance of the in vitro metabolic findings and to investigate tandospirone's drug-drug interaction potential.

Studies in rats confirm that tandospirone is rapidly and extensively metabolized, with its major active metabolite, 1-PP, showing significantly higher plasma concentrations than the parent drug after oral administration. frontiersin.orgfrontiersin.orgresearchgate.net This extensive metabolism, attributed to a significant first-pass effect in the liver mediated by CYP3A4, results in low absolute bioavailability of tandospirone. frontiersin.orgfrontiersin.org

Several studies have investigated the co-administration of tandospirone with other drugs in animal models:

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): In a study with rats, the co-administration of sub-effective doses of tandospirone with the SSRIs paroxetine, fluvoxamine (B1237835), or citalopram (B1669093) resulted in a synergistic anxiolytic effect without a CYP3A4-related pharmacokinetic interaction. nih.gov However, another source mentions that fluvoxamine did inhibit the CYP3A4 substrate tandospirone in an animal model, suggesting that interactions may be context- or model-dependent. psychiatrist.comjst.go.jp

Anesthetics: Tandospirone has been shown to interact with various anesthetics in rats. It was found to reduce the respiratory depression induced by fentanyl, midazolam, and dexmedetomidine. nih.gov

NMDA Receptor Antagonists: Co-administration of tandospirone with the NMDA receptor antagonist MK-801 in rats has been shown to ameliorate certain behavioral and metabolic changes induced by MK-801. nih.gov

Other Compounds: Tandospirone has been observed to enhance the anti-myocardial fibrosis effect of valsartan (B143634) in spontaneously hypertensive rats. frontiersin.org In another study, novel apocynin-tandospirone derivatives were shown to suppress methamphetamine-induced hyperlocomotion in rats. mdpi.com

These studies highlight that while some interactions are pharmacokinetic in nature (affecting the metabolism of tandospirone or the co-administered drug), others are pharmacodynamic, where the drugs' effects are additive or synergistic without altering plasma concentrations. nih.govnih.gov

Interacting CompoundAnimal ModelKey FindingType of InteractionSource(s)
Paroxetine, Fluvoxamine, Citalopram RatSynergistic anxiolytic effect without pharmacokinetic interaction noted in one study.Pharmacodynamic nih.gov
Fluvoxamine RatFluvoxamine inhibited tandospirone metabolism.Pharmacokinetic (CYP3A4 Inhibition) psychiatrist.com, jst.go.jp
Fentanyl RatTandospirone reduced fentanyl-induced respiratory depression.Pharmacodynamic frontiersin.org, nih.gov
Midazolam RatTandospirone reduced midazolam-induced respiratory depression.Pharmacodynamic nih.gov
Dexmedetomidine RatTandospirone improved dexmedetomidine-induced respiratory depression.Pharmacodynamic nih.gov
MK-801 RatTandospirone suppressed prolonged stress-induced lactate (B86563) elevation in MK-801 treated rats.Pharmacodynamic nih.gov
Valsartan RatTandospirone enhanced the anti-myocardial fibrosis effect of valsartan.Pharmacodynamic frontiersin.org
Perospirone HumanTandospirone did not significantly affect the pharmacokinetics of perospirone.No significant pharmacokinetic interaction nih.gov

Advanced Research Methodologies and Future Directions in Tandospirone D8 Research

Integration of Omics Technologies in Tandospirone (B1205299) Research

The integration of "omics" technologies, such as metabolomics and proteomics, provides a holistic view of the biological impact of a drug, moving beyond a single target to a systems-level understanding. frontlinegenomics.com While direct omics studies focused exclusively on Tandospirone-d8 are not yet prevalent in published literature, the application of these technologies to its non-deuterated parent compound, tandospirone, provides a clear blueprint for future research.

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. In the context of tandospirone, metabolomics can elucidate the complex metabolic pathways the drug undergoes and identify downstream biochemical changes. mdpi.com A study on a murine model of irritable bowel syndrome utilized gas chromatography/mass spectrometry-based metabolomics to understand the condition, which is a therapeutic target for tandospirone. nih.gov For this compound, comparative metabolomic studies could precisely map how deuteration alters its metabolic profile. By comparing the metabolomes of systems treated with tandospirone versus this compound, researchers could quantify the kinetic isotope effect on metabolic rates and pathways, identifying potential shifts in metabolite production that could influence efficacy or safety.

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.com For a drug like tandospirone, which acts on specific receptors, proteomics can reveal changes in the expression levels of these receptors and other proteins in the signaling cascade. mdpi.com It can also identify off-target protein interactions. Integrating proteomics in this compound research would allow for a detailed comparison of protein expression profiles following treatment with the deuterated versus the non-deuterated compound. biocat.com This could uncover subtle differences in cellular responses and signaling modulation stemming from the altered pharmacokinetics of the deuterated analogue.

The synergy of these omics technologies can create comprehensive molecular maps of drug action, offering powerful insights for personalized medicine and the discovery of new therapeutic applications. mdpi.comnih.gov

Table 1: Application of Omics Technologies in this compound Research

Technology Research Application for this compound Potential Findings

| Metabolomics | - Comparative analysis of metabolic pathways vs. non-deuterated tandospirone.

  • Identification and quantification of deuterated and non-deuterated metabolites.
  • Assessment of the kinetic isotope effect on drug metabolism. | - Altered pharmacokinetic profile (e.g., longer half-life).
  • Shifts in metabolic pathways.
  • Identification of novel, long-lasting metabolites. | | Proteomics | - Profiling changes in protein expression (e.g., receptors, enzymes) post-treatment.
  • Comparison of protein interaction networks between this compound and tandospirone.
  • Identification of downstream signaling pathway modifications. | - Differences in receptor density or sensitivity.
  • Altered expression of metabolizing enzymes.
  • Uncovering subtle changes in cellular response and off-target effects. |
  • Application of Radioligand Binding Assays and Autoradiography with Deuterated Analogues

    Radioligand binding assays and autoradiography are fundamental techniques for characterizing drug-receptor interactions and visualizing their distribution in tissues. nih.gov

    Radioligand Binding Assays: These assays are used to measure the affinity of a ligand for a receptor. nih.gov In saturation experiments, increasing concentrations of a radiolabeled ligand are incubated with tissue to determine the receptor density (Bmax) and the ligand's affinity (Kd). nih.gov Competition assays are used to determine the affinity of non-labeled drugs, which compete with the radioligand for receptor binding. nih.gov Tandospirone is a potent and selective partial agonist of the 5-HT1A receptor, with a Ki value of approximately 27 nM. medchemexpress.com While this compound itself is not radioactive, it serves as a critical tool in assays involving its radiolabeled counterparts (e.g., [3H]tandospirone). It can be used as a non-radioactive competitor to determine the binding characteristics of other unlabeled ligands or as a highly specific standard in mass spectrometry-based detection methods coupled with binding assays.

    Autoradiography: This technique uses a radiolabeled ligand to visualize the anatomical distribution of receptors within tissue sections. nih.gov Quantitative autoradiography with [3H]tandospirone has been used to map the precise location of 5-HT1A receptors in the rat brain, revealing high concentrations in the hippocampus, lateral septum, and dorsal raphe nucleus. nih.gov This distribution pattern overlaps with brain regions implicated in anxiety, supporting the mechanism of action for tandospirone. nih.gov In such studies, this compound could be used in parallel sections to define non-specific binding, thereby increasing the accuracy of receptor mapping.

    The primary role of deuterated analogues like this compound in these specific assays is to act as stable, non-radioactive standards or competitors, enhancing the precision and scope of studies on receptor pharmacology. chem960.com

    Table 2: Research Findings from Autoradiography of [3H]tandospirone

    Brain Region Binding Site Density Implication for Anxiolytic Effect Source
    Dentate Gyrus & CA1 (Hippocampus) High Participation of hippocampal 5-HT1A receptors in anxiolysis. nih.gov
    Lateral Septum High Modulation of limbic circuitry involved in emotion and stress. nih.gov
    Entorhinal Cortex High Involvement in memory and emotional regulation pathways. nih.gov
    Dorsal Raphe Nucleus High Site of serotonergic neurons that project throughout the brain. nih.gov

    Computational Chemistry and Molecular Modeling Approaches for Deuterated Compounds

    Computational chemistry and molecular modeling have become indispensable tools for predicting how chemical modifications, such as deuteration, affect a molecule's behavior. rsc.org These in silico methods can forecast changes in structural stability, receptor binding affinity, and metabolic susceptibility before resource-intensive laboratory experiments are conducted.

    The substitution of hydrogen with deuterium (B1214612) creates a heavier, more stable C-D bond compared to the C-H bond. This difference, while subtle, can have significant consequences. Computational models can calculate the zero-point energy of both the deuterated and non-deuterated compounds. Deuterated compounds typically have a lower zero-point energy, which translates to a higher activation energy required to break the bond. rsc.org For this compound, this suggests greater metabolic stability at the sites of deuteration, a phenomenon known as the kinetic isotope effect.

    Molecular dynamics simulations can model the interaction between this compound and the 5-HT1A receptor. medchemexpress.com These simulations can predict whether the deuteration alters the compound's conformational flexibility or its binding pose within the receptor's active site. This helps to determine if the modifications are likely to impact binding affinity (Ki) or intrinsic activity. By calculating the energetic landscape of the drug-receptor complex, researchers can refine the design of future analogues with optimized pharmacological properties. These computational approaches accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. rsc.org

    Table 3: Predicted Effects of Deuteration on Tandospirone Properties via Computational Modeling

    Property Predicted Effect of Deuteration Rationale
    Metabolic Stability Increased Higher activation energy required to cleave C-D bonds compared to C-H bonds (Kinetic Isotope Effect). rsc.org
    Zero-Point Energy Decreased The greater mass of deuterium leads to lower vibrational frequency and lower zero-point energy. rsc.org
    Receptor Binding Affinity Likely Unchanged or Minimally Affected Deuteration is not expected to significantly alter the key pharmacophore interactions unless it changes the dominant conformation. Molecular modeling can confirm this.
    Thermal Stability Increased Stronger covalent bonds (e.g., N-D vs. N-H) require more energy to break. rsc.org

    Emerging Research Areas and Unexplored Research Questions for this compound in Basic and Translational Science

    The utility of this compound extends beyond its role as an internal standard, pointing toward new frontiers in basic and translational science. nih.govnih.gov

    Emerging Research Areas:

    Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A key emerging area is the detailed investigation of how the altered pharmacokinetics of this compound, potentially resulting from the kinetic isotope effect, influences its pharmacodynamic outcomes. medchemexpress.com Research could focus on whether a slower metabolism and longer half-life translate to a more sustained receptor occupancy and a prolonged or more stable therapeutic effect.

    Neuro-Gut Axis Interactions: Tandospirone has been found to relieve gastrointestinal symptoms in some patients, suggesting an effect on the brain-gut axis. nih.gov this compound could be a valuable tool to study the compound's residence time and activity in both the central nervous system and the enteric nervous system, potentially clarifying its dual mechanisms of action.

    Cognitive Enhancement Studies: Beyond anxiolysis, 5-HT1A receptor agonists are being investigated for their role in improving cognitive functions, particularly in disorders like schizophrenia. nih.gov The potentially more stable pharmacokinetic profile of this compound could make it a candidate for studies requiring steady drug exposure to assess long-term effects on cognition and neuroplasticity.

    Unexplored Research Questions:

    Does the deuteration of tandospirone lead to a clinically significant improvement in its therapeutic index (the ratio of therapeutic effect to adverse effects)?

    Could the specific placement of deuterium atoms on the tandospirone molecule be optimized to selectively inhibit metabolism by certain cytochrome P450 isoenzymes, thereby reducing the potential for drug-drug interactions?

    From a translational science perspective, can the findings from this compound research (e.g., improved metabolic stability) be applied to develop a new, patentable, and clinically superior deuterated version of tandospirone for patient use? nih.gov

    How does long-term administration of this compound versus its non-deuterated counterpart affect 5-HT1A receptor desensitization and downregulation?

    Addressing these questions will not only deepen our understanding of tandospirone's pharmacology but also advance the broader field of deuterated drug development, potentially translating basic scientific insights into improved clinical therapies. nih.gov

    Q & A

    Q. What is the primary application of Tandospirone-d8 in pharmacological research, and how does its deuterated structure influence experimental outcomes?

    this compound is predominantly used as an internal standard in mass spectrometry (MS) to enhance quantification accuracy by mitigating matrix effects and metabolic interference. Its deuterated structure reduces isotopic overlap with non-deuterated analytes, improving signal specificity. Researchers should validate its use by comparing retention times and fragmentation patterns with the non-deuterated parent compound .

    Q. What validated protocols exist for synthesizing this compound with high isotopic purity, and which analytical techniques are critical for confirming deuteration efficiency?

    Synthesis typically involves hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Isotopic purity (>98%) must be confirmed via nuclear magnetic resonance (NMR) for positional deuteration and high-resolution MS for mass accuracy. Researchers should report deuterium incorporation rates and stability under storage conditions to ensure reproducibility .

    Q. How should researchers integrate this compound into pharmacokinetic (PK) studies to ensure reliable quantification of Tandospirone in biological matrices?

    Prepare calibration curves using serially diluted this compound spiked into blank matrices (e.g., plasma, tissue homogenates). Use stable isotope dilution MS with multiple reaction monitoring (MRM) to minimize ion suppression. Validate method accuracy (80–120% recovery), precision (CV <15%), and linearity (R² >0.99) per FDA bioanalytical guidelines .

    Q. What are the key considerations for selecting this compound over non-deuterated analogs in receptor binding assays?

    Deuterated compounds may exhibit altered binding kinetics due to deuterium isotope effects. Pre-screen binding affinity (e.g., via radioligand displacement assays) to confirm functional equivalence. Use parallel assays with both forms to quantify any differences in IC₅₀ values .

    Advanced Research Questions

    Q. How can researchers design pharmacokinetic studies using this compound to account for deuterium isotope effects on metabolic stability and receptor binding affinity?

    Conduct in vitro metabolic assays (e.g., liver microsomes) to compare clearance rates between Tandospirone and this compound. Use computational modeling (e.g., molecular dynamics simulations) to predict deuterium-induced changes in hydrogen bonding or steric effects. Adjust dosing regimens in in vivo studies to reflect observed metabolic differences .

    Q. What experimental strategies are recommended to resolve contradictions in data when this compound exhibits unexpected pharmacokinetic behavior in preclinical models?

    Perform cross-validation using alternative analytical methods (e.g., LC-MS/MS vs. ELISA). Investigate potential deuterium loss under physiological conditions via isotopic tracing. Replicate studies in multiple species or cell lines to distinguish compound-specific effects from model variability .

    Q. How should researchers optimize chromatographic conditions to separate this compound from endogenous isobaric interferences in complex biological samples?

    Employ ultra-high-performance liquid chromatography (UHPLC) with columns optimized for polar compounds (e.g., HILIC or charged surface hybrid phases). Adjust mobile phase pH and gradient elution to maximize resolution. Use post-column infusion to identify matrix interference zones and implement sample cleanup protocols (e.g., solid-phase extraction) .

    Q. What statistical approaches are recommended for analyzing contradictory data in studies comparing Tandospirone and its deuterated analog, particularly in receptor occupancy assays?

    Apply mixed-effects models to account for inter-subject variability and repeated measurements. Use sensitivity analyses to test robustness against outliers. For discordant results, conduct Bayesian meta-analysis to quantify the probability of true effect differences versus methodological artifacts .

    Q. How can isotopic purity of this compound be maintained in long-term stability studies, and what degradation markers should be monitored?

    Store aliquots at ≤-80°C in inert atmospheres (e.g., argon). Monitor deuterium loss via time-course NMR and MS. Track degradation products (e.g., de-deuterated metabolites or oxidation byproducts) using high-resolution MS/MS. Report stability data in accordance with ICH Q1A guidelines .

    Q. What ethical and methodological challenges arise when using this compound in translational studies involving human-derived samples?

    Ensure compliance with institutional review boards (IRBs) for sample anonymization and informed consent. Validate cross-reactivity of this compound with human-specific metabolites using in silico docking and ex vivo tissue models. Disclose all deuterated compound handling protocols in ethics applications to address potential toxicity concerns .

    Methodological Resources

    • Data Validation : Cross-reference findings with open-access repositories (e.g., PubChem, ChEMBL) for isotopic purity and pharmacological data .
    • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
    • Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and detailed supplementary materials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.